7-Fluoro-1H-indole-3-carbaldehyde
Overview
Description
7-Fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 7-fluoro-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 7-Fluoro-1H-indole-3-carbaldehyde is 1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
7-Fluoro-1H-indole-3-carbaldehyde is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as 7-Fluoro-1H-indole-3-carbaldehyde, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .
Antioxidant Activity
Indole derivatives also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity , making them potential candidates for the development of new antimicrobial agents.
Use in Organic Synthesis
7-Fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex molecules, contributing to the development of pharmaceuticals, agrochemicals, and dyestuffs .
Use in Multicomponent Reactions (MCR)
1H-Indole-3-carbaldehyde and its derivatives, including 7-Fluoro-1H-indole-3-carbaldehyde, are ideal precursors for synthesizing active molecules . They are important and effective chemical precursors for producing bioactive structures . Multicomponent reactions (MCR) provide access to complex molecules .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-fluoro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLLVALCYEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622796 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1H-indole-3-carbaldehyde | |
CAS RN |
126921-16-2 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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